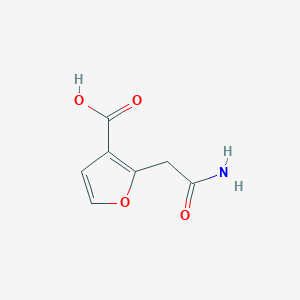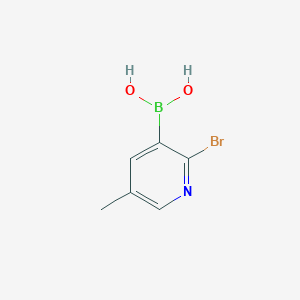
2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID
Overview
Description
2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID is an organoboron compound with the molecular formula C6H7BBrNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-methylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide as the coupling partner.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or peracids to form boronic esters or acids.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the boronic acid.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
(2-Bromo-5-methylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(2-Bromo-4-methylpyridin-3-yl)boronic acid: Similar structure but with the methyl group at the 4-position.
Uniqueness: 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both a bromine atom and a boronic acid group on the pyridine ring allows for versatile functionalization and the formation of diverse organic compounds .
Properties
IUPAC Name |
(2-bromo-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQCWZNBDBURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)

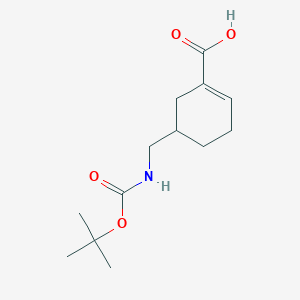
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
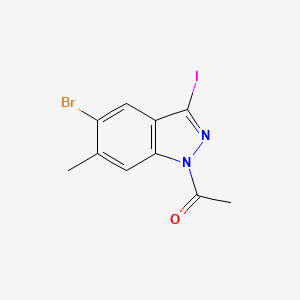
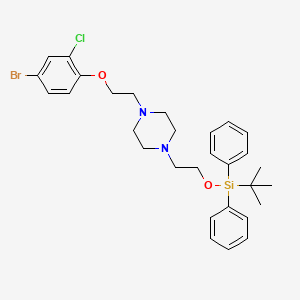



![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)
